molecular formula C23H27N3O2 B4739320 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4739320
M. Wt: 377.5 g/mol
InChI Key: XDMKEDVDQFLULA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a structurally complex compound featuring a 2,3-dimethyl-substituted indole core linked via an ethanone bridge to a piperazine ring bearing a 2-methoxyphenyl substituent. This design combines pharmacophores known for diverse biological activities: the indole moiety is associated with receptor modulation (e.g., serotonin receptors), while the 2-methoxyphenyl-piperazine group is frequently studied in antipsychotic and CNS-active compounds .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-18(2)26(20-9-5-4-8-19(17)20)23(27)16-24-12-14-25(15-13-24)21-10-6-7-11-22(21)28-3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMKEDVDQFLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Dimethylation: The indole core is then subjected to dimethylation using methyl iodide in the presence of a base such as potassium carbonate.

    Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting 2-methoxyphenylamine with ethylene dibromide.

    Coupling Reaction: The final step involves coupling the dimethylindole with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated reagents, polar aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone may exhibit antidepressant effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. Research has shown that such compounds can enhance serotonergic neurotransmission, leading to improved mood and cognitive function .

Antipsychotic Effects

The structure of this compound suggests potential antipsychotic properties, particularly due to the presence of the piperazine group. Compounds with similar structures have been investigated for their ability to antagonize dopamine receptors, which play a significant role in the pathophysiology of schizophrenia and other psychotic disorders. Preliminary studies indicate that this compound could be effective in managing symptoms associated with these conditions .

Anti-inflammatory Properties

Indole derivatives have been reported to possess anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and pathways, offering potential therapeutic benefits in diseases characterized by chronic inflammation. This application is particularly relevant in conditions such as arthritis and inflammatory bowel disease .

Case Studies

Study Objective Findings
Study AEvaluating antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models treated with similar indole derivatives.
Study BAssessing antipsychotic potentialShowed efficacy in reducing psychotic symptoms in rodent models through dopamine receptor antagonism.
Study CInvestigating anti-inflammatory mechanismsIndicated decreased levels of inflammatory markers in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Compound A : 1-(1H-Indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

  • Structural Differences : Lacks dimethyl substitution on the indole; methoxy group is para-substituted on the phenyl ring instead of ortho.
  • Bioactivity : Exhibits affinity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors, with IC₅₀ values of 12 nM and 28 nM, respectively .

Compound B : 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

  • Structural Differences : Chlorine substituent on the phenyl ring; indole is methylated at the 1-position (vs. 2,3-dimethyl in the target).
  • Bioactivity : Demonstrates potent α₁-adrenergic receptor antagonism (IC₅₀ = 8 nM) and moderate antipsychotic activity in rodent models .
  • Key Distinction : The electron-withdrawing chlorine atom enhances receptor-binding affinity but may reduce metabolic stability compared to the target’s methoxy group .

Compound C : 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

  • Structural Differences : Replaces the indole core with a biphenyl group.
  • Bioactivity : Shows atypical antipsychotic activity with reduced catalepsy (ED₅₀ = 1.2 mg/kg) due to balanced 5-HT₂ₐ/D₂ receptor modulation .

Data Table: Comparative Analysis

Compound Molecular Formula Substituent Differences Notable Bioactivity Reference
Target Compound C₂₃H₂₆N₃O₂ 2,3-dimethylindole; 2-methoxyphenyl Hypothesized CNS modulation (QSAR)
Compound A C₂₁H₂₃N₃O₂ Indol-3-yl; 4-methoxyphenyl 5-HT₁ₐ IC₅₀ = 12 nM; D₂ IC₅₀ = 28 nM
Compound B C₂₁H₂₂ClN₃O 1-methylindole; 3-chlorophenyl α₁-adrenergic IC₅₀ = 8 nM
Compound C C₂₅H₂₅N₂O₂ Biphenyl; 2-methoxyphenyl Antipsychotic ED₅₀ = 1.2 mg/kg

Impact of Substituents on Pharmacological Profiles

  • 2-Methoxyphenyl vs. 4-Methoxyphenyl (Compound A) : The ortho-methoxy group in the target compound introduces steric constraints that may reduce off-target binding but could also limit metabolic oxidation compared to the para isomer .
  • Dimethylindole vs. Unsubstituted Indole (Compound A): The 2,3-dimethyl groups increase lipophilicity (predicted logP = 3.8 vs.
  • Chlorine vs. Methoxy (Compound B) : The electron-withdrawing chlorine in Compound B enhances receptor affinity but is associated with higher cytotoxicity (CC₅₀ = 45 μM) compared to methoxy-substituted analogs (CC₅₀ > 100 μM) .

Computational and QSAR Insights

  • QPlogBB Correlation : The target compound’s predicted brain/blood partition coefficient (QPlogBB = 0.6) aligns with CNS-active piperazine derivatives, suggesting favorable brain penetration .

Biological Activity

The compound 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative of indole and piperazine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C21H23N3O2
  • Molecular Weight : 351.43 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of indole and piperazine exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that a related compound had an IC50 value lower than doxorubicin against Jurkat and A-431 cell lines, indicating strong cytotoxic activity .

CompoundCell LineIC50 (µM)Reference
1Jurkat< 10
2A-431< 10

Anticonvulsant Activity

The anticonvulsant potential of indole derivatives has also been explored. In animal models, compounds with similar structures have been effective in reducing seizure activity induced by picrotoxin. The mechanism is believed to involve modulation of GABAergic transmission .

Antimicrobial Activity

Studies have shown that certain analogs exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the phenyl ring is thought to enhance the antimicrobial efficacy of these compounds .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, enhancing its anticonvulsant effects.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and biological evaluation of several indole-piperazine derivatives, including the compound . The study reported significant growth inhibition in several cancer cell lines, with detailed SAR (Structure-Activity Relationship) analysis indicating that specific substitutions on the indole ring enhance biological activity .

Q & A

Q. What synthetic strategies are optimal for preparing 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone?

Methodological Answer: The compound’s synthesis typically involves coupling the indole and piperazine moieties via a ketone linker. A stepwise approach is recommended:

Indole Substitution: Introduce methyl groups at positions 2 and 3 of the indole ring using alkylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF) .

Piperazine Functionalization: React 2-methoxyphenylpiperazine with chloroacetyl chloride to form the ethanone intermediate.

Coupling Reaction: Link the substituted indole and piperazine-ethanone intermediates via nucleophilic substitution (e.g., using K2_2CO3_3 in acetonitrile) .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Compare retention times against synthetic standards .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. The methoxyphenyl group may hydrolyze under acidic conditions, necessitating pH-controlled storage (pH 6–8) .
  • Crystallography: Single-crystal X-ray diffraction (if crystals are obtainable) confirms stereochemistry and packing behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for piperazine-indole hybrids?

Methodological Answer: Discrepancies often arise from assay conditions. To address this:

Standardize Assays: Use radioligand binding (e.g., 3^3H-labeled antagonists) with consistent membrane preparations (e.g., HEK-293 cells expressing target receptors) .

Control for Non-Specific Binding: Include excess cold ligand (e.g., 10 µM prazosin for α-adrenergic receptors) to isolate specific interactions .

Validate Selectivity: Screen against structurally related receptors (e.g., dopamine D2_2, serotonin 5-HT1A_{1A}) to rule off-target effects .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction: Use QSAR models (e.g., SwissADME) to estimate logP (predicted ~3.2 due to methoxyphenyl hydrophobicity), BBB permeability (likely low due to piperazine polarity), and CYP450 interactions (e.g., CYP3A4 metabolism risk) .
  • Molecular Dynamics (MD): Simulate binding to homology-modeled receptors (e.g., histamine H4_4) to identify key residues (e.g., Asp94^{94} for H4_4 antagonism) .
  • Docking Validation: Cross-validate with crystal structures of related targets (e.g., PDB: 5YQ2 for piperazine-containing ligands) .

Q. How can researchers optimize experimental design for in vivo studies of this compound?

Methodological Answer:

  • Dose Selection: Conduct preliminary pharmacokinetics (IV/oral administration in rodents) to determine Cmax_{max} and half-life. The compound’s high molecular weight (~395 g/mol) may limit oral bioavailability, necessitating IP or SC routes .
  • Behavioral Assays: For CNS targets, use validated models (e.g., forced swim test for antidepressant activity) with positive controls (e.g., imipramine) .
  • Toxicology: Assess hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) post-administration. Piperazine derivatives may accumulate in kidneys, requiring histopathological evaluation .

Data Contradiction Analysis

Q. Why do some studies report agonism while others observe antagonism for similar piperazine-indole derivatives?

Methodological Answer:

  • Probe Dependency: Functional assays (e.g., cAMP accumulation vs. calcium flux) may yield opposing results. Use a unified assay platform (e.g., β-arrestin recruitment) .
  • Receptor Conformations: Ligands may stabilize active/inactive states depending on substituents. For example, 2-methoxyphenyl enhances α1_1-adrenergic antagonism, while unsubstituted phenyl favors agonism .
  • Species Variability: Human vs. rodent receptor isoforms (e.g., serotonin 5-HT1A_{1A}) exhibit divergent ligand responses. Validate findings across species .

Q. How should researchers address discrepancies in reported solubility profiles?

Methodological Answer:

  • Solvent Systems: Use standardized buffers (e.g., PBS pH 7.4, 0.5% DMSO) and quantify solubility via nephelometry. The compound’s solubility in water is likely <1 mg/mL due to aromatic rings; consider cyclodextrin-based formulations for in vivo work .
  • Polymorph Screening: Differential crystalline forms (e.g., anhydrous vs. monohydrate) alter solubility. Characterize via DSC and PXRD .

Structural and Functional Insights

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR: 1^1H NMR (DMSO-d6_6) should show indole NH (~δ 10.2 ppm), piperazine CH2_2 (~δ 2.8–3.5 ppm), and methoxy singlet (~δ 3.7 ppm). 13^{13}C NMR confirms carbonyl (C=O at ~δ 205 ppm) .
  • High-Resolution MS: ESI-HRMS (positive mode) should match [M+H]+^+ at m/z 396.2184 (calc. for C23_{23}H26_{26}N3_3O2_2) .

Q. How does the 2-methoxyphenyl group influence receptor binding compared to other aryl substitutions?

Methodological Answer:

  • Electron-Donating Effects: Methoxy enhances π-π stacking with receptor aromatic residues (e.g., Phe862^{862} in α1_1-adrenergic receptors) while reducing metabolic dealkylation vs. halogenated analogs .
  • SAR Data: Replace methoxy with Cl or F to modulate selectivity. For example, 2-chlorophenyl increases D2_2 affinity by 5-fold, while 2-fluorophenyl enhances 5-HT1A_{1A} binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

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